molecular formula C17H21ClN4O2S B2646051 6-chloro-N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}quinazolin-4-amine CAS No. 2380174-06-9

6-chloro-N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}quinazolin-4-amine

Cat. No.: B2646051
CAS No.: 2380174-06-9
M. Wt: 380.89
InChI Key: HCHFPNIXYKPDHZ-UHFFFAOYSA-N
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Description

6-chloro-N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}quinazolin-4-amine typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This often includes the use of high-yielding reactions and efficient purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield quinazoline derivatives with reduced functional groups.

Scientific Research Applications

6-chloro-N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}quinazolin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline cores but different functional groups.

    Piperidine Derivatives: Compounds with similar piperidine moieties but different substituents.

Uniqueness

6-chloro-N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}quinazolin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

6-chloro-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2S/c18-13-1-4-16-15(9-13)17(21-11-20-16)19-10-12-5-7-22(8-6-12)25(23,24)14-2-3-14/h1,4,9,11-12,14H,2-3,5-8,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHFPNIXYKPDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC3=NC=NC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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